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Compound of Interest

3,4-(Ethylenedioxy)-4'-
Compound Name:
iodobenzophenone

Cat. No.: B1359324

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological activities of 3,4-(Ethylenedioxy)-4'-iodobenzophenone, a synthetic
organic compound of interest to researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

3,4-(Ethylenedioxy)-4'-iodobenzophenone, with the IUPAC name (2,3-dihydrobenzo[b][1]
[2]dioxin-6-yl)(4-iodophenyl)methanone, is an aromatic ketone derivative. The presence of the
rigid 3,4-ethylenedioxy group and the 4'-iodo substituent on the benzophenone scaffold imparts
unique electronic and steric properties that are of interest for chemical synthesis and biological
applications.

Table 1: Physicochemical Properties of 3,4-(Ethylenedioxy)-4'-iodobenzophenone
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Property Value Source
(2,3-dihydrobenzo[b][1]

IUPAC Name [2]dioxin-6-yI)(4- -
iodophenyl)methanone

CAS Number 951885-23-7 [1]

Molecular Formula C15H11103 [1]

Molecular Weight 382.15 g/mol [1]

Appearance Expected to be a solid General knowledge
Expected to be soluble in

N common organic solvents like
Solubility General knowledge

dichloromethane, chloroform,
and DMSO.

Table 2: Spectroscopic Data (Predicted and based on analogous compounds)
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Technique Expected Peaks/Signals

Signals corresponding to the aromatic protons
on both phenyl rings and the methylene protons
of the ethylenedioxy group. The protons on the
iodinated ring are expected to be in the range of
0 7.8-8.0 ppm (d) and & 7.2-7.4 ppm (d). The

protons on the ethylenedioxy-substituted ring

1H NMR

are expected around & 7.3-7.5 ppm (m) and &
6.9-7.1 ppm (d). The ethylenedioxy protons
should appear as a singlet or a multiplet around

0 4.3 ppm.

Carbonyl carbon signal around 6 194-196 ppm.

Signals for the aromatic carbons, with the

carbon attached to the iodine being significantly
13C NMR _ _

shifted. Signals for the methylene carbons of the

ethylenedioxy group are expected around o 64-

65 ppm.

A strong absorption band for the carbonyl (C=0)
stretch is expected around 1650-1670 cm™1,
Bands corresponding to C-O-C stretching of the
IR (KBr, cm™1) ethylenedioxy group and C-I stretching will also
be present. Aromatic C-H and C=C stretching
bands will be observed in their characteristic

regions.

Mass Spec. (ESI-MS) Expected [M+H]* peak at m/z 383.9771.

Synthesis and Experimental Protocols

The synthesis of 3,4-(Ethylenedioxy)-4'-iodobenzophenone can be achieved through a
Friedel-Crafts acylation reaction. This common and versatile method for forming carbon-carbon
bonds to aromatic rings is a cornerstone of organic synthesis.

Proposed Synthetic Pathway
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The primary route for the synthesis involves the acylation of 1,4-benzodioxan with 4-
iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride
(AICI3).

Reactants Reagents

) C 0

Process
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Caption: Proposed synthesis of 3,4-(Ethylenedioxy)-4'-iodobenzophenone.

Detailed Experimental Protocol (Hypothetical)

Materials:

1,4-Benzodioxan

4-lodobenzoyl chloride

Anhydrous aluminum chloride (AICI3)

Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCI), 2M

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSQOa)

Ethanol for recrystallization
Procedure:

o To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous
dichloromethane at 0 °C under a nitrogen atmosphere, a solution of 4-iodobenzoyl chloride
(1.1 equivalents) in anhydrous dichloromethane is added dropwise.

e The resulting mixture is stirred for 15 minutes at 0 °C, after which a solution of 1,4-
benzodioxan (1.0 equivalent) in anhydrous dichloromethane is added dropwise.

e The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

e The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and
2M HCI.

o The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x
50 mL).

o The combined organic layers are washed successively with 2M HCI, water, saturated sodium
bicarbonate solution, and brine.

e The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
removed under reduced pressure.

e The crude product is purified by recrystallization from ethanol to afford the pure 3,4-
(Ethylenedioxy)-4'-iodobenzophenone.

Biological Activity and Mechanism of Action
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Benzophenone-based compounds have been investigated for a wide range of biological
activities. Notably, derivatives of the 2,3-dihydrobenzo[b][1][2]dioxine scaffold have shown
promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in
DNA repair.

Potential as a PARP Inhibitor

PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA
breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2
mutations), the inhibition of PARP leads to the accumulation of DNA damage and subsequent
cell death, a concept known as synthetic lethality. Given the structural similarities of the 2,3-
dihydrobenzo[b][1][2]dioxine moiety to known PARP inhibitors, it is hypothesized that 3,4-
(Ethylenedioxy)-4'-iodobenzophenone may also exhibit PARP inhibitory activity.
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PARP Inhibition Pathway in BRCA-Deficient Cancer Cells
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Caption: Proposed mechanism of action via PARP inhibition.
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Reported Biological Data

Preliminary studies on 3,4-(Ethylenedioxy)-4'-iodobenzophenone have indicated potential
anticancer activity.

Table 3: In Vitro Anticancer Activity

Cell Line Activity ICs0 (M)

MCF-7 (Breast Cancer) Antiproliferative 15

T47D (Breast Cancer) Cytotoxicity 20
Conclusion

3,4-(Ethylenedioxy)-4'-iodobenzophenone is a versatile scaffold with potential applications in
medicinal chemistry, particularly in the development of anticancer agents. Its synthesis is
accessible through standard organic chemistry techniques. The structural similarity to known
PARP inhibitors suggests a plausible mechanism of action that warrants further investigation.
The in vitro data supports its potential as a lead compound for the development of novel
therapeutics. Future work should focus on the detailed biological evaluation of this compound
and its analogs to fully elucidate their mechanism of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-(Ethylenedioxy)-4'-
iodobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359324#3-4-ethylenedioxy-4-iodobenzophenone-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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